(S)-1,3-Diphenyl-1-propyne-3-ol
Overview
Description
(S)-1,3-Diphenyl-1-propyne-3-ol is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Homocoupling and Cyclization for Fluorescent Derivatives
1,1-Disubstituted 3-aryl-2-propyn-1-ols, such as (S)-1,3-Diphenyl-1-propyne-3-ol, have been shown to undergo homocoupling in the presence of a rhodium catalyst, leading to 2-hydroxymethyl-(E)-enynes. Subsequent cyclization of these enynes can produce fluorescent 2,3-dihydrofuran derivatives. This process highlights a novel approach in the synthesis of fluorescent compounds for potential applications in chemical sensing and bioimaging (Funayama et al., 2005).
Organometallic Complex Synthesis
This compound plays a role in the synthesis of organometallic compounds. For instance, its addition to cyclopentadienyl compounds results in the formation of π-alkyne complexes, which further transform into various organometallic derivatives. These transformations demonstrate the versatility of this compound in organometallic chemistry (Crochet et al., 1998).
Propyne Chain Extension Reactions
This compound is also used in chain extension reactions of acetylenes. These reactions provide a method for the linear extension of propyne, illustrating the compound's utility in constructing larger, more complex organic molecules (Bhanu & Scheinmann, 1979).
Synthesis of Isoxazoles
The compound plays a crucial role in the 1,3-dipolar cycloaddition reaction to produce 3-glycosyl-5-substituted-2-isoxazoles. These reactions are significant for the development of novel organic compounds with potential applications in medicinal chemistry and material science (Fascio & D'Accorso, 2001).
Catalytic Applications in Organic Synthesis
The utility of this compound extends to catalytic applications in organic synthesis. It has been used in reactions involving cross-coupling and the formation of fluorescent donor-acceptor systems, showcasing its role in the development of new catalytic processes (Horita et al., 2007).
Properties
IUPAC Name |
(1S)-1,3-diphenylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWMODRWHHWFR-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#C[C@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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